

Technical Guide: DABCYL-SEVNLDAEF-EDANS, a Fluorogenic Peptide Substrate

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Compound of Interest

Compound Name: DABCYL-SEVNLDAEF-EDANS

Cat. No.: B1496589

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Introduction

DABCYL-SEVNLDAEF-EDANS is a synthetic peptide that serves as a fluorogenic substrate for various proteases. It incorporates a Förster Resonance Energy Transfer (FRET) pair, consisting of the quencher DABCYL (4-(4'-dimethylaminophenylazo)benzoic acid) and the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid). In its intact state, the close proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence. Upon proteolytic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This property makes it a valuable tool for studying protease activity and for high-throughput screening of protease inhibitors.

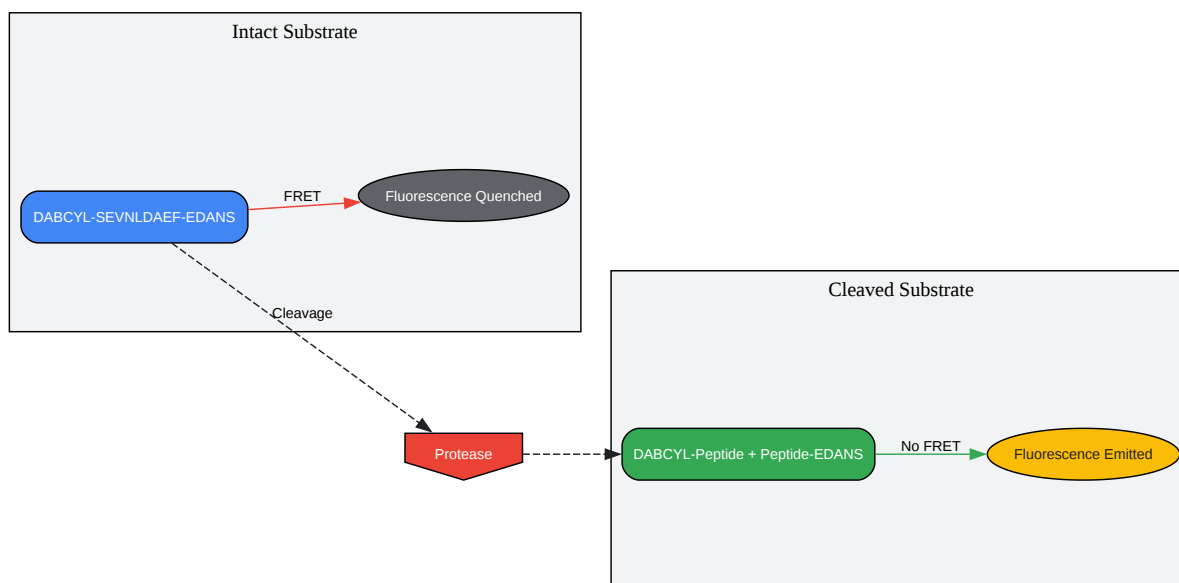
Chemical and Physical Properties

A summary of the key chemical and physical properties of **DABCYL-SEVNLDAEF-EDANS** is provided in the table below.

Property	Value
CAS Registry Number	1802078-36-9[1]
One-Letter Sequence	Dabcyl-SEVNLDAEF-EDANS
Molecular Formula	C71H91N15O21S1[1]
Molecular Weight	1522.7 g/mol [1]
EDANS Excitation Wavelength	~341-355 nm[2][3]
EDANS Emission Wavelength	~471-538 nm[2][3]
DABCYL Absorption Maximum	~453 nm[2]

Principle of FRET-Based Protease Assay

The functionality of **DABCYL-SEVNLDAEF-EDANS** as a protease substrate is based on the principle of Förster Resonance Energy Transfer (FRET). The following diagram illustrates the mechanism of action.



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Mechanism of the FRET-based protease assay.

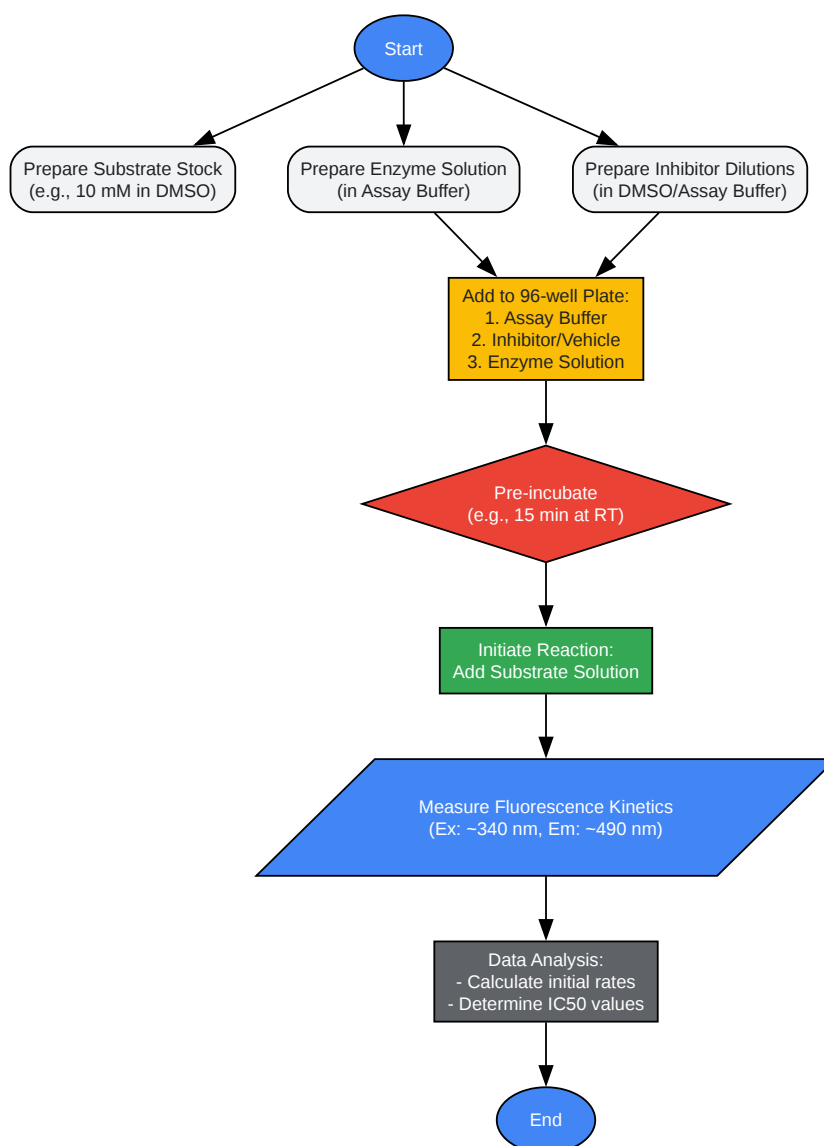
Experimental Protocols

The following is a generalized protocol for a protease inhibition assay using **DABCYL-SEVNLDAEF-EDANS**. This should be optimized for the specific protease and experimental conditions.

Materials:

- **DABCYL-SEVNLDAEF-EDANS** substrate
- Protease of interest
- Assay buffer (e.g., Tris or HEPES buffer, pH optimized for the protease)
- Putative inhibitors
- DMSO (for dissolving substrate and inhibitors)
- 96-well black microplate
- Fluorescence microplate reader

Experimental Workflow:



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General workflow for a protease inhibition assay.

Procedure:

- Preparation of Reagents:
 - Dissolve **DABCYL-SEVNLDAEF-EDANS** in DMSO to make a stock solution (e.g., 10 mM). Store at -20°C, protected from light.
 - Dilute the protease to the desired concentration in assay buffer. The optimal concentration should be determined empirically.

- Dissolve and dilute putative inhibitors in DMSO or an appropriate solvent.
- Assay Setup (96-well plate):
 - Add assay buffer to each well.
 - Add the inhibitor solution or vehicle (e.g., DMSO) to the appropriate wells.
 - Add the protease solution to all wells except for the negative control (no enzyme).
 - Pre-incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 15 minutes).
- Initiation and Measurement:
 - Prepare a working solution of the **DABCYL-SEVNLDAEF-EDANS** substrate by diluting the stock solution in assay buffer to the final desired concentration (typically in the low micromolar range).
 - Initiate the enzymatic reaction by adding the substrate working solution to all wells.
 - Immediately place the plate in a fluorescence microplate reader.
 - Measure the increase in fluorescence over time at an excitation wavelength of approximately 340-355 nm and an emission wavelength of approximately 490-538 nm.
- Data Analysis:
 - Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence versus time plots.
 - For inhibitor screening, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC_{50} value.

Applications

DABCYL-EDANS based FRET peptides are widely used in various research and drug discovery applications:

- High-Throughput Screening (HTS) for Protease Inhibitors: The assay format is amenable to HTS to identify potential drug candidates that inhibit protease activity.[4]
- Enzyme Kinetics: These substrates can be used to determine key kinetic parameters of proteases, such as K_m and k_{cat} . For a similar DABCYL-EDANS substrate with SARS main protease, a K_m of 17 μM and a k_{cat} of 1.9 s^{-1} have been reported.[5][6]
- Studying Protease Specificity: By varying the peptide sequence between the DABCYL and EDANS pair, the substrate specificity of different proteases can be investigated.

Concluding Remarks

DABCYL-SEVNLDAEF-EDANS is a robust and sensitive tool for the in vitro characterization of protease activity. The principles and protocols outlined in this guide provide a foundation for its application in academic research and pharmaceutical development. Researchers should note that assay conditions, including buffer composition, pH, temperature, and substrate concentration, may require optimization for each specific protease under investigation.

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